Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone
Description
This compound features a benzofuran core substituted at position 2 with a phenyl methanone group and at position 3 with a sulfinylmethyl moiety linked to a 3-(trifluoromethyl)phenyl group. The sulfinyl (-SO-) group introduces polarity and hydrogen-bonding capacity, while the trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability. The molecular formula is inferred as C₂₃H₁₅F₃O₃S (molecular weight ~428.42 g/mol), though direct experimental data is absent in the provided evidence. Its synthesis likely involves Suzuki-Miyaura coupling for benzofuran formation, followed by sulfanylation and oxidation to the sulfinyl derivative .
Properties
IUPAC Name |
phenyl-[3-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]-1-benzofuran-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3O3S/c24-23(25,26)16-9-6-10-17(13-16)30(28)14-19-18-11-4-5-12-20(18)29-22(19)21(27)15-7-2-1-3-8-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSSTXCLTNSOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone, a multi-step synthetic route is usually employed. The synthesis often begins with the preparation of the intermediate compounds, which include the corresponding benzofuran and sulfoxide derivatives. Typical reaction conditions involve the use of organic solvents such as dichloromethane or toluene, along with catalysts like palladium or copper complexes to facilitate the reactions.
Step 1: : Formation of the benzofuran ring via cyclization of suitable precursors.
Step 2: : Introduction of the trifluoromethyl group through nucleophilic substitution reactions.
Step 3: : Coupling of the benzofuran intermediate with the sulfoxide derivative under catalytic conditions.
Step 4: : Final condensation step to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the laboratory synthesis protocols while ensuring process optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often utilized to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: : The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions can convert the sulfoxide group to a sulfide, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents, nitro compounds.
Major Products Formed
Oxidation: : Sulfone derivatives.
Reduction: : Sulfide derivatives.
Substitution: : Various substituted benzofuran derivatives.
Scientific Research Applications
Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone is widely used in scientific research due to its diverse applications:
Chemistry: : Utilized as a building block in organic synthesis and for studying reaction mechanisms.
Biology: : Employed in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Used in the development of novel materials and as a catalyst in certain industrial processes.
Mechanism of Action
Molecular Targets and Pathways Involved
The mechanism of action of Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone involves interaction with specific molecular targets, such as enzymes and receptors, leading to modulation of biochemical pathways. The sulfinyl and benzofuran moieties play crucial roles in binding to target sites and influencing biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features:
Electronic and Steric Effects
- Trifluoromethyl Group : The 3-CF₃ substituent in the target compound is strongly electron-withdrawing, enhancing stability against oxidative metabolism compared to methyl or ethyl groups in analogs .
- Sulfinyl vs. However, sulfonyl (SO₂) derivatives (e.g., in ) exhibit even higher polarity but reduced lipophilicity.
- Aryl Methanone Variations: The phenyl methanone at position 2 provides a planar, conjugated system, whereas 4-chlorophenyl or 3-fluorophenyl groups (as in ) introduce steric hindrance and modulate electronic interactions.
Physicochemical Properties
- Boiling Point/Melting Point : The target compound’s predicted boiling point (~538°C for sulfanyl analog ) suggests high thermal stability. Sulfinyl analogs likely have higher melting points due to polar interactions (e.g., 438–439 K for a sulfonyl compound in ).
- Solubility : The sulfinyl group improves aqueous solubility compared to sulfanyl analogs but remains less soluble than sulfonyl derivatives.
Biological Activity
Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, a trifluoromethyl phenyl group, and a sulfinyl functional group. Its molecular formula is with a molar mass of approximately 370.39 g/mol.
Antidepressant Effects
Recent studies have indicated that related compounds with similar structures may exhibit significant antidepressant-like effects. For instance, a study on N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide (CF3SePB), which shares structural characteristics with our compound of interest, demonstrated modulation of serotonergic systems, particularly involving the 5-HT1A and 5-HT3 receptors. The findings suggest potential pathways for developing new antidepressants based on structural analogs of trifluoromethyl-substituted compounds .
Inhibition of Matrix Metalloproteinases (MMPs)
Another area of research focuses on the inhibition of matrix metalloproteinases (MMPs). Compounds with trifluoromethyl groups have been shown to significantly inhibit MMP-1 activity. For example, one compound demonstrated 60-fold higher potency against MMP-1 compared to structurally related analogs due to favorable interactions between the trifluoromethyl group and specific amino acid residues within the MMP structure . This suggests that this compound could also exhibit similar inhibitory effects.
Case Study: Antidepressant-Like Activity
In an experimental setup, male Swiss mice were treated with CF3SePB at various dosages (1–50 mg/kg). Behavioral tests such as the Forced Swimming Test (FST) and Tail Suspension Test (TST) were employed to assess antidepressant-like activity. Results indicated that CF3SePB significantly reduced immobility time in both tests, supporting its potential as an antidepressant .
In Vitro Studies on MMP Inhibition
In vitro assays have been performed to evaluate the inhibitory activity of compounds similar to this compound against MMPs. These studies revealed that structural modifications around the trifluoromethyl group can enhance binding affinity and selectivity towards MMP-1 .
Data Tables
Q & A
Basic: What synthetic methodologies are recommended for preparing Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone, and what conditions optimize yield?
Answer:
The synthesis typically involves multi-step reactions, including benzofuran core formation, sulfinylmethylation, and ketone functionalization. A critical step is the oxidation of the thioether intermediate to the sulfinyl group. Silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) in acetonitrile/water (1:1) under nitrogen at 60°C for 24 hours are effective for analogous sulfinylations . For benzofuran ring construction, cyclization of propargyl ethers or [3,3]-sigmatropic rearrangements (e.g., using NaH in THF) are common . Yield optimization requires strict control of reaction atmosphere (N₂ or Ar), temperature (±2°C), and stoichiometric ratios of oxidizing agents.
Advanced: How can stereochemical control of the sulfinyl group be achieved, and what techniques validate its configuration?
Answer:
The sulfinyl group’s chirality (R/S configuration) is influenced by chiral auxiliaries or asymmetric oxidation. For example, Sharpless-style oxidation with titanium tetraisopropoxide and chiral ligands can induce enantioselectivity. Post-synthesis, X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated for structurally related 3-(fluorophenylsulfinyl)benzofurans . Circular dichroism (CD) spectroscopy and chiral HPLC (e.g., using amylose-based columns) further corroborate enantiopurity.
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H NMR identifies benzofuran protons (δ 6.8–7.9 ppm) and sulfinyl-methyl protons (δ 3.5–4.2 ppm). ¹⁹F NMR detects the -CF₃ group (δ -60 to -65 ppm) .
- IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹) and S=O (1030–1060 cm⁻¹) confirm functional groups.
- HRMS: Accurate mass analysis (e.g., ESI-TOF) verifies molecular formula (C₂₃H₁₅F₃O₃S).
- HPLC-PDA: Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.
Advanced: How do solvent polarity and temperature affect regioselectivity during benzofuran ring functionalization?
Answer:
Polar aprotic solvents (e.g., DMF, THF) favor nucleophilic substitution at the benzofuran 3-position, while non-polar solvents (toluene) may stabilize radical intermediates in persulfate-mediated reactions . Elevated temperatures (60–80°C) accelerate cyclization but risk sulfinyl group racemization. Computational modeling (DFT) predicts transition-state energies to guide regioselectivity, as shown in allylation studies of trifluoromethylphenyl derivatives .
Basic: What storage conditions prevent degradation of the sulfinyl moiety?
Answer:
Store under inert gas (Ar/N₂) at -20°C in amber vials to avoid moisture absorption and photodegradation. Similar sulfinyl-containing compounds degrade via hydrolysis or disproportionation; thus, desiccants (silica gel) and stabilizers (BHT) are recommended . Stability studies using accelerated thermal gravimetric analysis (TGA) can identify decomposition thresholds.
Advanced: How can contradictory biological activity data across studies be systematically addressed?
Answer:
Contradictions often arise from impurities, enantiomeric mixtures, or assay variability. Strategies include:
- Purity Analysis: Quantify trace impurities (e.g., sulfone byproducts) via LC-MS .
- Enantiomer Separation: Use chiral columns (e.g., Chiralpak IA) to isolate R/S configurations and test individually .
- Structural-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., replacing -CF₃ with -Cl) to isolate pharmacophoric groups .
- Assay Standardization: Replicate assays under controlled conditions (e.g., cell line passage number, serum-free media).
Basic: What computational tools predict the compound’s physicochemical properties?
Answer:
- LogP and Solubility: Use Schrodinger’s QikProp or ACD/Labs Percepta to estimate partition coefficients and aqueous solubility.
- pKa Prediction: SPARC or MarvinSuite models predict acidity/basicity, critical for bioavailability .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., GROMACS for protein-ligand binding).
Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?
Answer:
The -CF₃ group is strongly electron-withdrawing (-I effect), polarizing the benzofuran ring and activating it toward electrophilic substitution at the 5-position. Hammett constants (σₚ = 0.54) quantify this effect. In reactions, -CF₃ stabilizes negative charges, as seen in nucleophilic aromatic substitutions . Spectroscopically, it deshields adjacent protons (upfield shifts in ¹H NMR) and alters IR absorption bands .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis.
- Waste Disposal: Quench reactive intermediates (e.g., persulfates) with NaHSO₃ before disposal .
- Toxicity Screening: Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity.
Advanced: What strategies resolve discrepancies in crystallographic data for sulfinyl-containing analogs?
Answer:
Discrepancies may arise from disorder in the sulfinyl group or lattice solvent effects. Mitigation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
